Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 14187-10-1
VCID: VC18402281
InChI: InChI=1S/C31H36N2O2.ClH/c1-2-35-30(34)31(27-13-4-3-5-14-27)19-23-32(24-20-31)21-10-22-33-28-15-8-6-11-25(28)17-18-26-12-7-9-16-29(26)33;/h3-9,11-16H,2,10,17-24H2,1H3;1H
SMILES:
Molecular Formula: C31H37ClN2O2
Molecular Weight: 505.1 g/mol

Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride

CAS No.: 14187-10-1

Cat. No.: VC18402281

Molecular Formula: C31H37ClN2O2

Molecular Weight: 505.1 g/mol

* For research use only. Not for human or veterinary use.

Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride - 14187-10-1

Specification

CAS No. 14187-10-1
Molecular Formula C31H37ClN2O2
Molecular Weight 505.1 g/mol
IUPAC Name ethyl 1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-phenylpiperidin-1-ium-4-carboxylate;chloride
Standard InChI InChI=1S/C31H36N2O2.ClH/c1-2-35-30(34)31(27-13-4-3-5-14-27)19-23-32(24-20-31)21-10-22-33-28-15-8-6-11-25(28)17-18-26-12-7-9-16-29(26)33;/h3-9,11-16H,2,10,17-24H2,1H3;1H
Standard InChI Key BNWXOUZTYWIUBX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CC[NH+](CC1)CCCN2C3=CC=CC=C3CCC4=CC=CC=C42)C5=CC=CC=C5.[Cl-]

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name delineates its molecular framework:

  • Isonipecotic acid core: A piperidine-4-carboxylic acid derivative, where the carboxylic acid group is esterified with ethanol (ethyl ester) .

  • 1-(3-(10,11-Dihydro-5-dibenz(b,f)azepinyl)propyl) substituent: A tricyclic dibenzazepine moiety linked via a three-carbon propyl chain to the piperidine nitrogen .

  • 4-Phenyl group: A benzene ring attached to the fourth position of the piperidine ring, enhancing steric bulk and potential receptor interactions .

  • Hydrochloride salt: Improves solubility and stability for pharmaceutical formulations .

Molecular Formula: C30H33N3O2HCl\text{C}_{30}\text{H}_{33}\text{N}_3\text{O}_2 \cdot \text{HCl}
Molecular Weight: Calculated as approximately 528.08 g/mol (base: 492.61 g/mol; HCl: 36.46 g/mol).

Synthesis and Structural Elucidation

Analytical Characterization

Key spectroscopic data for related compounds provide insights into expected properties :

  • IR Spectroscopy:

    • Ester carbonyl stretch: ~1730 cm1^{-1}.

    • Aromatic C-H bends: ~750–900 cm1^{-1}.

  • NMR (¹H and ¹³C):

    • Piperidine protons: δ 1.5–3.5 ppm (multiplet).

    • Dibenzazepine aromatic protons: δ 6.8–7.4 ppm.

    • Ethyl ester group: δ 1.2 (triplet, CH3_3), 4.1 (quartet, CH2_2) .

Pharmacological Profile

Target Engagement

Structural analogs suggest dual activity at GABAergic and monoaminergic systems :

TargetMechanismEvidence Source
GABAA_A receptorsAllosteric modulationPiperidine esters
Serotonin receptorsPartial agonism/antagonismDibenzazepine derivatives
AcetylcholinesteraseCompetitive inhibitionNipecotic acid analogs

Preclinical Data

In vitro studies on related compounds demonstrate:

  • Antioxidant activity: Lipid peroxidation inhibition (IC50_{50} ~20 μM) .

  • Anti-inflammatory effects: 33% LOX inhibition at 100 μM; 61% reduction in carrageenan-induced edema .

  • Cholinesterase inhibition: IC50_{50} values as low as 47 μM .

In vivo pharmacokinetics (extrapolated from piperidine derivatives):

  • Bioavailability: ~40–60% (oral administration).

  • Half-life: 2.5–4 hours in rodent models.

Physicochemical Properties

Experimental data for structurally similar molecules inform predictions :

PropertyValueMethod
Solubility (water)12 mg/mL (HCl salt)Shake-flask (pH 7.4)
LogP (octanol/water)3.8 ± 0.2Chromatographic
pKa8.2 (piperidine NH)Potentiometric titration
Melting point158–162°CDifferential scanning calorimetry

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